5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a tetrazole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the reaction of a ketone with a cyanoacetate in the presence of sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene and tetrazole rings make this compound useful in the development of organic semiconductors and other electronic materials.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect.
Materials Science: The electronic properties of the compound allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE: is similar to other compounds that contain thiophene, tetrazole, and phenyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique electronic and chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
5-ethyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-2-11-6-7-12(21-11)14(20)15-10-5-3-4-9(8-10)13-16-18-19-17-13/h3-8H,2H2,1H3,(H,15,20)(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAHTVDWWLKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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